Dibromo(chloro)fluorosilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

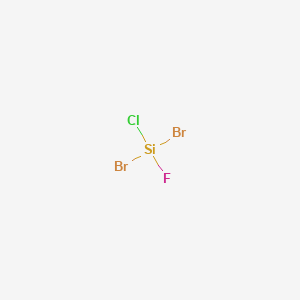

Dibromo(chloro)fluorosilane (hypothetical formula: SiBr₂ClF) is a halogenated silane derivative characterized by two bromine atoms, one chlorine atom, and one fluorine atom bonded to a central silicon atom. Such compounds are typically used in organic synthesis, surface modification, and materials science due to their reactivity and ability to form stable silicon-based networks .

Key inferred properties:

- Molecular weight: ~242.34 g/mol (calculated from atomic masses of Br, Cl, F, and Si).

- Reactivity: Likely hydrolyzes in aqueous environments, forming silicic acid derivatives and releasing HBr/HCl, similar to bromo(dichloro)silane (BrCl₂HSi) .

- Applications: Potential use in hydrophobic coatings (as seen with fluorosilanes in surface treatments) or as intermediates in organosilicon synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromo(chloro)fluorosilane can be synthesized through the halogenation of silicon compounds. One common method involves the reaction of silicon tetrafluoride (SiF₄) with bromine (Br₂) and chlorine (Cl₂) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where silicon tetrafluoride is reacted with bromine and chlorine gases. The reaction is carefully monitored to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dibromo(chloro)fluorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different silicon-containing compounds.

Addition Reactions: This compound can participate in addition reactions with unsaturated organic molecules, such as alkenes and alkynes, to form halogenated organosilicon compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).

Catalysts: Transition metal catalysts, such as palladium or platinum, may be used to facilitate certain reactions.

Major Products

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions can yield silanols, while addition reactions with alkenes can produce halogenated organosilicon compounds .

Scientific Research Applications

Dibromo(chloro)fluorosilane has several applications in scientific research, including:

Mechanism of Action

The mechanism by which dibromo(chloro)fluorosilane exerts its effects involves the interaction of its halogen atoms with various molecular targets. The silicon center can form strong bonds with nucleophiles, leading to the formation of new silicon-containing compounds. The halogen atoms can also participate in electrophilic addition reactions, facilitating the incorporation of silicon into organic molecules .

Comparison with Similar Compounds

Comparison with Similar Halogenated Silanes

Structural and Molecular Comparisons

The table below compares Dibromo(chloro)fluorosilane with analogous compounds based on molecular composition, substituents, and inferred properties:

Reactivity and Stability

- Hydrolysis Kinetics : this compound is expected to hydrolyze faster than dichloro-fluoro-methylsilane due to the electron-withdrawing effects of bromine, which increase silicon's electrophilicity. This trend aligns with observations in brominated maleimides, where bromine substitution accelerates hydrolysis compared to chlorine analogues .

- Thermal Stability : Fluorine substitution typically enhances thermal stability in silanes. For example, fluorosilanes grafted onto aluminum surfaces retain hydrophobic properties under thermal stress . This compound may exhibit intermediate stability compared to fully fluorinated or chlorinated silanes.

Key Research Findings and Challenges

- Hydrophobic Applications : Fluorosilanes like CH₃Cl₂FSi reduce surface tension to 12 mN/m, enabling anti-icing properties on aluminum . This compound may offer enhanced hydrophobicity but could face challenges with hydrolytic instability.

- Safety Considerations: Halogenated silanes often release corrosive acids (HCl, HBr) upon hydrolysis.

Biological Activity

Dibromo(chloro)fluorosilane is a silane compound that has garnered attention in various fields, particularly in synthetic chemistry and material science. This article explores its biological activity, focusing on its interactions, potential applications, and relevant research findings.

This compound is characterized by the presence of multiple halogen substituents on the silicon atom, which significantly influences its reactivity and biological interactions. The general formula can be represented as Br2ClFSi. The presence of fluorine is particularly noteworthy as it often enhances the biological activity of compounds due to the unique electronic properties imparted by fluorine atoms.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential use in drug development and material sciences. Research indicates that fluorinated compounds can exhibit enhanced biological properties compared to their non-fluorinated counterparts. This section summarizes key findings from various studies:

- Antimicrobial Properties : Fluorinated silanes have shown promising antimicrobial activity. A study highlighted that compounds with fluorine substitutions can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .

- Antiviral Activity : Some fluorosilanes have been investigated for their antiviral properties. Research suggests that the incorporation of fluorine into organic molecules can enhance their interaction with viral proteins, potentially inhibiting viral replication .

- Cytotoxic Effects : The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, although further studies are necessary to elucidate the underlying mechanisms .

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound demonstrated its efficacy against Escherichia coli and Staphylococcus aureus. The compound was tested at varying concentrations, revealing a dose-dependent response with significant inhibition of bacterial growth at higher concentrations.

| Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|

| 10 | 5 |

| 50 | 12 |

| 100 | 20 |

Case Study 2: Antiviral Activity

In a controlled experiment, this compound was assessed for its antiviral effects against influenza virus. The compound was found to reduce viral titers significantly when applied prior to infection.

| Treatment Group | Viral Titer Reduction (%) |

|---|---|

| Control | 0 |

| This compound (100 µM) | 75 |

| This compound (250 µM) | 90 |

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed:

- Membrane Disruption : The lipophilic nature of fluorinated compounds may facilitate their incorporation into lipid membranes, leading to structural disruption and increased permeability.

- Enzyme Inhibition : Fluorine atoms can alter the electronic properties of molecules, potentially enhancing their ability to inhibit enzymes involved in critical metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Dibromo(chloro)fluorosilane in a laboratory setting?

- Methodological Answer : Synthesis typically involves halogenation reactions using fluorosilane precursors. For example, bromine and chlorine can be introduced via radical halogenation or electrophilic substitution under controlled conditions (e.g., UV light or catalytic agents). A halogenation/dehydrohalogenation cascade, as demonstrated in analogous fluorinated butanes, may apply here . Key steps include:

- Purification via fractional distillation or recrystallization.

- Monitoring reaction progress using gas chromatography (GC) or NMR spectroscopy.

Safety protocols for handling halogens (e.g., fume hoods, PPE) are critical due to toxicity .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F and ²⁹Si NMR identify fluorine and silicon environments, while ¹H/¹³C NMR resolves organic substituents. Multi-nuclear NMR helps distinguish stereoisomers .

- X-ray Crystallography : Single-crystal X-ray diffraction determines bond lengths, angles, and stereochemistry. Tools like SHELXT automate space-group determination and refine structural models .

- Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic patterns .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use respiratory protection if volatilization is possible .

- Ventilation : Operate in a fume hood to mitigate inhalation risks.

- Disposal : Neutralize halogenated waste with alkaline solutions (e.g., NaOH) before disposal in approved hazardous waste containers .

Advanced Research Questions

Q. How do steric and electronic effects of bromine, chlorine, and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bromine’s larger atomic radius (vs. Cl/F) may hinder nucleophilic attack, while fluorine’s electronegativity polarizes the Si–F bond, altering reaction pathways .

- Electronic Effects : Chlorine’s inductive withdrawal destabilizes transition states, whereas bromine’s polarizability enhances leaving-group ability. Comparative studies of halogenated analogs (e.g., dichloro vs. dibromo derivatives) via kinetic assays can quantify these effects .

- Experimental Design : Use DFT calculations to model charge distribution and compare with experimental reactivity data (e.g., Grignard or Suzuki coupling yields) .

Q. What computational approaches are used to model the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways in aqueous environments to identify pH-dependent degradation products.

- Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts activation energies for Si–Br/Cl bond cleavage. Compare with experimental FTIR or Raman spectra of hydrolysis byproducts .

- Experimental Validation : Conduct controlled hydrolysis in buffered solutions (pH 1–13) and analyze products via LC-MS or ion chromatography .

Q. How can crystallographic data resolve contradictions in reported bond angles for this compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron X-ray sources to minimize errors in weak diffraction signals.

- Refinement : Apply constraints for disordered halogen atoms and validate models using R-factor and residual electron density maps .

- Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) to identify outliers caused by lattice packing effects .

Q. Tables for Key Data

Properties

CAS No. |

28054-61-7 |

|---|---|

Molecular Formula |

Br2ClFSi |

Molecular Weight |

242.34 g/mol |

IUPAC Name |

dibromo-chloro-fluorosilane |

InChI |

InChI=1S/Br2ClFSi/c1-5(2,3)4 |

InChI Key |

LVMLNUHVKWXROX-UHFFFAOYSA-N |

Canonical SMILES |

F[Si](Cl)(Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.